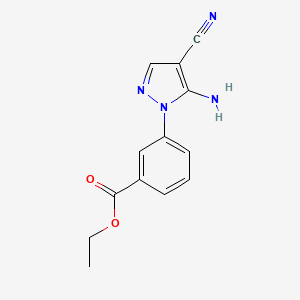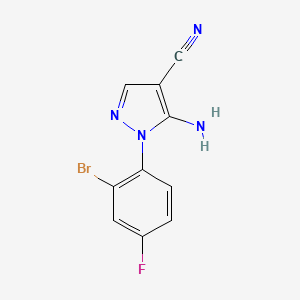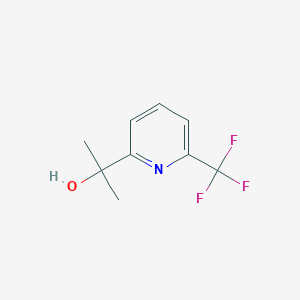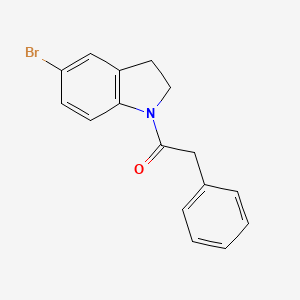
4-Chlor-3-(Difluormethyl)pyridin-hydrochlorid
Übersicht
Beschreibung
“4-Chloro-3-(difluoromethyl)pyridine hydrochloride” is a chemical compound with the CAS Number: 1553437-88-9 . It has a molecular weight of 200.01 . This compound is characterized by the presence of a fluorine atom and a pyridine in its structure .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “4-Chloro-3-(difluoromethyl)pyridine hydrochloride”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-(difluoromethyl)pyridine hydrochloride” consists of a pyridine ring with a chlorine atom and a difluoromethyl group attached to it . The InChI key for this compound is MLPBCCFSVCUOME-UHFFFAOYSA-N .
Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, including “4-Chloro-3-(difluoromethyl)pyridine hydrochloride”, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Physical And Chemical Properties Analysis
“4-Chloro-3-(difluoromethyl)pyridine hydrochloride” is a solid compound . It has a molecular weight of 200.01 . The InChI key for this compound is MLPBCCFSVCUOME-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Ich habe nach wissenschaftlichen Forschungsanwendungen von „4-Chlor-3-(Difluormethyl)pyridin-hydrochlorid“ gesucht, aber leider liefert die verfügbare Information keine detaillierte Aufschlüsselung eindeutiger Anwendungen für diese Verbindung. Sie wird für die Verwendung in pharmazeutischen Tests und als hochwertiger Referenzstandard erwähnt , aber spezifische Anwendungen in verschiedenen Bereichen sind in den Suchergebnissen nicht aufgeführt.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
Biochemische Analyse
Biochemical Properties
4-Chloro-3-(difluoromethyl)pyridine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 4-Chloro-3-(difluoromethyl)pyridine hydrochloride to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 4-Chloro-3-(difluoromethyl)pyridine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 4-Chloro-3-(difluoromethyl)pyridine hydrochloride can modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, 4-Chloro-3-(difluoromethyl)pyridine hydrochloride exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, it has been reported to inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways. Furthermore, 4-Chloro-3-(difluoromethyl)pyridine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-(difluoromethyl)pyridine hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that 4-Chloro-3-(difluoromethyl)pyridine hydrochloride can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Chloro-3-(difluoromethyl)pyridine hydrochloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 4-Chloro-3-(difluoromethyl)pyridine hydrochloride may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at certain concentration levels.
Metabolic Pathways
4-Chloro-3-(difluoromethyl)pyridine hydrochloride is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to alterations in metabolic flux and changes in the levels of various metabolites. The compound’s influence on metabolic pathways is significant, as it can modulate the metabolism of other compounds and affect overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Chloro-3-(difluoromethyl)pyridine hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of 4-Chloro-3-(difluoromethyl)pyridine hydrochloride is crucial for its activity, as it determines the compound’s accessibility to its target enzymes and proteins.
Subcellular Localization
The subcellular localization of 4-Chloro-3-(difluoromethyl)pyridine hydrochloride is an important factor in its activity and function. This compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of 4-Chloro-3-(difluoromethyl)pyridine hydrochloride within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
4-chloro-3-(difluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N.ClH/c7-5-1-2-10-3-4(5)6(8)9;/h1-3,6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPWQOIXSYXITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B1400614.png)


![tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1400618.png)





![2-[3-(Tritylamino)phenyl]ethanol](/img/structure/B1400630.png)
